3-Phenyl-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one
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Overview
Description
3-Phenyl-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one is an organic compound that features a phenyl group, a thiophene ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Introduction of the Phenyl Group: The phenyl group can be added through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the phenyl or thiophene rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Phenyl-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties, useful in organic electronics and photovoltaics.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1-(2-thiophen-2-yl)pyrrolidin-1-yl)propan-1-one
- 3-Phenyl-1-(4-thiophen-4-yl)pyrrolidin-1-yl)propan-1-one
Uniqueness
3-Phenyl-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and material properties compared to its analogs.
Properties
IUPAC Name |
3-phenyl-1-(3-thiophen-3-ylpyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c19-17(7-6-14-4-2-1-3-5-14)18-10-8-15(12-18)16-9-11-20-13-16/h1-5,9,11,13,15H,6-8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQBIOLMZYFYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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